Tuberculostearic acid

Tuberculosis Drug Discovery Assay Development

Procure Tuberculostearic Acid (TBSA; 10-methyloctadecanoic acid) as a high-purity analytical standard. Its unique 10-methyl branch is essential for mycobacterium-specific GC-MS/MS assays, enabling a 30-fold faster readout of mycobacterial growth inhibition compared to conventional CFU assays. Unlike generic stearic acid, TBSA ensures diagnostic specificity, directly targets pan-Mycobacterium markers, and serves as a validated surrogate endpoint for bacterial burden in preclinical TB models.

Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
CAS No. 542-47-2
Cat. No. B146152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuberculostearic acid
CAS542-47-2
Synonyms10-methyloctadecanoic acid
10-methylstearic acid
tuberculostearic acid
Molecular FormulaC19H38O2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C)CCCCCCCCC(=O)O
InChIInChI=1S/C19H38O2/c1-3-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)
InChIKeyBEOUGZFCUMNGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tuberculostearic Acid (CAS 542-47-2): A 10-Methyl Branched Saturated Fatty Acid for Biomedical Research and Diagnostic Procurement


Tuberculostearic acid (TBSA), also known as 10-methyloctadecanoic acid, is a saturated long-chain fatty acid with the molecular formula C19H38O2 and a molecular weight of 298.50 g/mol [1]. It is characterized by a methyl branch at the 10th carbon position of an otherwise straight 18-carbon chain [2]. This unique branched structure differentiates it from unbranched saturated fatty acids like stearic acid. TBSA is naturally occurring and has been identified as a specific structural component of the cell envelope in various Actinomycetales, most notably in Mycobacterium tuberculosis [3].

Why Tuberculostearic Acid Cannot Be Replaced by Stearic Acid or Other Unbranched Analogs in Critical Assays


The unique 10-methyl branch of tuberculostearic acid is not a trivial modification; it fundamentally alters the molecule's physicochemical properties and its biological origin. Unlike the ubiquitous stearic acid (C18:0) found in mammalian and plant tissues, TBSA is a specific product of mycobacterial and related actinomycete lipid metabolism [1]. This difference is crucial for applications requiring species-specific identification or bacterial burden quantification. For instance, analytical methods like GC-MS rely on the distinct fragmentation pattern and retention time of TBSA's methyl ester to differentiate it from the vast background of other fatty acids in clinical samples [2]. Substituting with stearic acid or another unbranched analog would result in a complete loss of diagnostic specificity, as the assay would no longer target a Mycobacterium-specific marker but a common human metabolite, leading to false-negative results or an inability to measure bacterial load. The following evidence quantifies the specific advantages of tuberculostearic acid that preclude generic substitution.

Quantitative Performance Evidence for Tuberculostearic Acid: A Comparator-Based Analysis for Procurement Decisions


GC-MS/MS Quantification Enables Rapid CFU Determination vs. Conventional Culture Methods

Tuberculostearic acid (TBSA) quantification by GC-MS/MS provides a significantly faster correlate for bacterial burden than the traditional colony-forming unit (CFU) assay. In axenic medium, the quantity of TBSA methyl ester (TBSAME) was positively correlated with CFU counts. The TBSA-based method offers a ~30-fold faster time-to-result compared to conventional culture-based methods, which require 2–3 weeks for incubation [1]. This speed advantage is a direct functional consequence of TBSA's unique identity as a specific, quantifiable mycobacterial lipid biomarker, enabling direct chemical detection rather than time-dependent biological growth.

Tuberculosis Drug Discovery Assay Development

Detection Limits for TSA-Containing Lipid Markers Quantified in Bacterial and Cellular Systems

A targeted lipid assay for TSA-containing phosphatidylinositols (PIs) demonstrated highly sensitive detection limits for M. tuberculosis. The assay's performance was quantitatively defined, establishing a benchmark for analytical sensitivity. The detection limit was determined to be approximately 10^2 CFU for bacterial culture systems and 10^3 CFU for cell culture systems [1]. This level of sensitivity is critical for early-stage infection monitoring and for quantifying low bacterial burdens in experimental models.

Biomarker Validation Lipidomics Diagnostics

Species-Specific Occurrence: Tuberculostearic Acid is Universally Present in Mycobacterium but Not in Non-Mycobacterial Pneumonia

Tuberculostearic acid demonstrates broad diagnostic utility across the Mycobacterium genus while maintaining high specificity against other pathogens. In a study analyzing 14 Mycobacterium species and 3 Nocardia species, TBSA was detected in all mycobacterial species tested [1]. Crucially, TBSA was not found in any of the 8 patients with viral or non-mycobacterial bacterial pneumonia, establishing a specificity of 100% in that cohort for differentiating mycobacterial from other respiratory infections [1]. In contrast, another biomarker, C32 mycocerosic acid, was detected in only 5 of the 14 mycobacterial species, demonstrating TBSA's superior breadth as a pan-Mycobacterium marker [1].

Clinical Diagnostics Mycobacteriology Specificity

Diagnostic Performance in Tuberculous Pleural Effusions: Sensitivity and Specificity Metrics

The diagnostic value of tuberculostearic acid has been quantitatively assessed in tuberculous pleural effusions. The test for TBSA in pleural fluid demonstrated a sensitivity of 54% and a specificity of 80% [1]. The positive predictive value was 75% [1]. This provides a benchmark for TBSA's performance in a specific, challenging clinical scenario, distinguishing it from its fundamental property of being absent in healthy human tissues. While not a perfect diagnostic, these metrics offer a quantitative basis for comparing TBSA-based tests to other diagnostic modalities for tuberculous pleurisy.

Pleural Effusion Diagnostic Accuracy Tuberculosis

Quantitative Correlation with In Vivo Bacterial Burden and Drug Efficacy

The quantity of TBSA methyl ester (TBSAME) in the lungs of gamma interferon knockout (GKO) mice was shown to be positively correlated with the number of colony-forming units (CFU) of M. tuberculosis [1]. This correlation was maintained both in the absence of drug treatment and following exposure to anti-TB agents [1]. This demonstrates that TBSA quantification can serve as a valid surrogate endpoint for bacterial burden in an established in vivo model of TB infection, an advantage not offered by non-specific fatty acid markers.

In Vivo Pharmacology Mycobacterium tuberculosis Biomarker

Evidence-Based Application Scenarios for Procuring Tuberculostearic Acid (CAS 542-47-2)


Rapid Screening of Anti-Tuberculosis Drug Candidates in High-Throughput Axenic and Macrophage Assays

Procure tuberculostearic acid as an analytical standard to enable the GC-MS/MS quantification method described by Cai et al. [1]. This method provides a 30-fold faster readout of mycobacterial growth inhibition compared to conventional CFU assays, directly addressing the bottleneck of long incubation times in TB drug discovery. The assay's positive correlation with CFU counts in axenic medium and macrophage cultures validates its use as a surrogate endpoint for screening compound libraries and prioritizing lead candidates.

Validating In Vivo Efficacy of TB Therapeutics in Murine Models

Utilize tuberculostearic acid quantification in lung tissue from M. tuberculosis-infected mice as a validated surrogate endpoint for bacterial burden. The established positive correlation between TBSA methyl ester levels and CFU counts in the GKO mouse model [1] supports its use in preclinical efficacy studies. This application reduces the time and labor associated with traditional CFU enumeration from lung homogenates, accelerating in vivo lead optimization and dose-response studies.

Development of a Broad-Spectrum Diagnostic Assay for Mycobacterial Infections

Leverage the evidence that tuberculostearic acid is present in all 14 tested Mycobacterium species but absent in non-mycobacterial pneumonia controls [2]. This pan-Mycobacterium specificity makes TBSA an ideal target for developing a rapid, culture-independent diagnostic test (e.g., using GC-MS or targeted lipidomics) for detecting a wide range of mycobacterial infections in clinical specimens such as sputum or bronchoalveolar lavage fluid.

Monitoring Treatment Response in Tuberculosis Patients

Implement a targeted lipid assay for TSA-containing phosphatidylinositols (PIs) in peripheral blood mononuclear cells (PBMCs) as a correlate for mycobacterial burden. Evidence shows elevated levels of these TSA markers in TB patients compared to healthy individuals, and levels decline upon successful anti-TB therapy [3]. This application provides a culture-free, molecular tool for monitoring treatment efficacy and potentially identifying patients at risk of relapse.

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